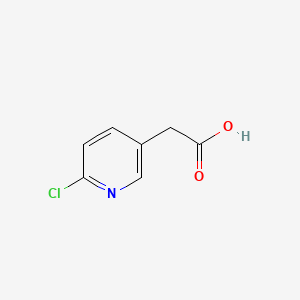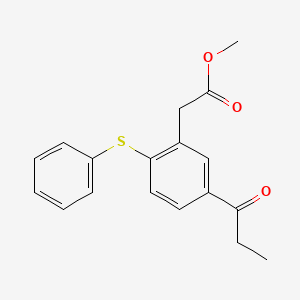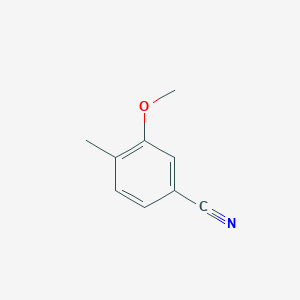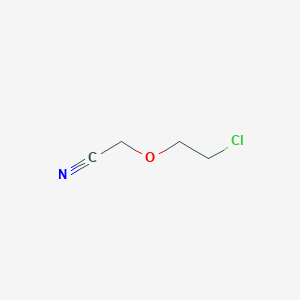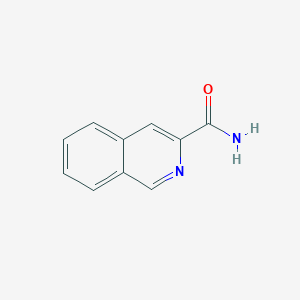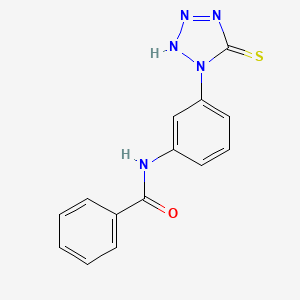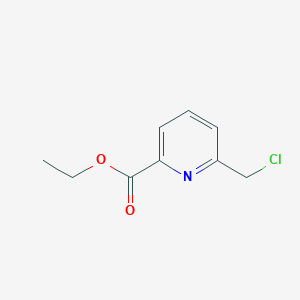
Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Overview
Description
Ethyl 6-(chloromethyl)pyridine-2-carboxylate, also known as CMPC, is an organic compound used in various scientific applications. It is a colorless liquid with a pungent odor and a boiling point of 242°C. CMPC is an important reagent used in organic synthesis and is used in the synthesis of a wide variety of compounds, including pharmaceuticals, polymers, and other organic materials. CMPC is also used in biochemistry and physiology, as well as in laboratory experiments.
Scientific Research Applications
Chemical Reactions and Derivatives Ethyl 6-(chloromethyl)pyridine-2-carboxylate is used in various chemical reactions. For instance, its reactions with O-nucleophiles yield corresponding phenoxymethyl- and methoxymethylpyridine-3-carboxylates. When reacting with N-nucleophiles, it forms ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili et al., 2015).
Catalysis and Synthesis this compound serves as a precursor in the synthesis of various compounds. For example, it's involved in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation (Zhu et al., 2003). Additionally, this compound is used in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, which are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).
Structural and Luminescent Properties In the field of materials science, the derivatives of this compound are studied for their structural and luminescent properties. For example, complexes of this compound with cadmium have been synthesized and characterized for their luminescent properties at room temperature (Fan et al., 2004).
Antioxidant Activity Research has also been conducted on the antioxidant activity of derivatives of this compound. Some compounds synthesized from this chemical show remarkable antioxidant activity, comparable to ascorbic acid (Zaki et al., 2017).
Oligomerization Catalysis This compound is used in unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions. The structure of the complex and reaction conditions influence the catalytic behavior (Nyamato et al., 2014).
Microwave-Promoted Synthesis this compound is used in microwave-promoted synthesis of pyridine carboxamides and tert-carboximides, offering a novel and efficient method for creating these compounds (Su et al., 2009).
Properties
IUPAC Name |
ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNJYSCVHFYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575748 | |
| Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49668-99-7 | |
| Record name | Ethyl 6-(chloromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
